Trimebutine maleate
Overview
Description
Trimebutine maleate is a spasmolytic agent primarily used for the symptomatic treatment of irritable bowel syndrome and postoperative paralytic ileus following abdominal surgery . It regulates intestinal and colonic motility and relieves abdominal pain with antimuscarinic and weak mu opioid agonist effects . This compound is not FDA-approved but is available in several international markets .
Mechanism of Action
Target of Action
Trimebutine maleate primarily targets peripheral mu, kappa, and delta opiate receptors . These receptors play a crucial role in regulating intestinal and colonic motility and relieving abdominal pain .
Mode of Action
This compound interacts with its targets through an agonist effect . It also exhibits antimuscarinic effects and weak mu opioid agonist effects . At high concentrations, trimebutine inhibits the influx of extracellular calcium ions into smooth muscle cells and the release of calcium from intracellular calcium stores . This results in depolarization of the cell membrane and decreases peristalsis .
Biochemical Pathways
This compound affects several biochemical pathways. It accelerates gastric emptying, induces premature phase III of the migrating motor complex in the intestine, and modulates the contractile activity of the colon . It has also been shown to decrease reflexes induced by distension of the gut lumen in animals, suggesting a role in modulating visceral sensitivity .
Pharmacokinetics
The main pharmacokinetic parameters of this compound are as follows: the elimination half-life (T1/2) is approximately 9.2 hours, the time to reach peak concentration (Tmax) is around 1 hour, and the peak concentration (Cmax) is about 40 micrograms per liter . These parameters indicate the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
This compound has significant molecular and cellular effects. It significantly inhibits cell viability and colony formation . It also promotes cell apoptosis and induces Bcl-2 downregulation, accompanied by Bax upregulation . Both immunofluorescence staining and western blot results showed that trimebutine increases the level of active Caspase-3 . Moreover, trimebutine reduces the activation of both AKT and ERK signaling pathways .
Biochemical Analysis
Biochemical Properties
The actions of Trimebutine Maleate are mediated via an agonist effect on peripheral mu, kappa, and delta opiate receptors and a modulation of gastrointestinal peptides release . Its function at various levels, from motility to pain control, makes this drug unique .
Cellular Effects
This compound has a broader impact on the gastrointestinal tract. The final motor effects on the gut are summarized in an acceleration of the gastric emptying, an induction of premature phase III of the migrating motor complex in the small intestine, and a modulation of the contractile activity of the colon . Moreover, it has been shown to have a role in regulating the visceral sensitivity .
Molecular Mechanism
This compound is also a multiple-ion channel modulator in the gut . Its spectrum of action can be exploited for the treatment of both hypermotility and hypomotility disorders including irritable bowel syndrome and other functional gastrointestinal diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimebutine maleate involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(dimethylamino)-2-phenylbutanol . The reaction typically requires an acid catalyst and is conducted under reflux conditions. The resulting ester is then reacted with maleic acid to form this compound .
Industrial Production Methods
Industrial production of this compound involves a series of steps including the esterification of 3,4,5-trimethoxybenzoic acid, followed by purification and crystallization processes to obtain the final product . The process ensures high bioavailability and stable release performance under various conditions .
Chemical Reactions Analysis
Types of Reactions
Trimebutine maleate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various degradation products.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: This compound can undergo substitution reactions, particularly involving the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions include various degradation products and substituted derivatives of this compound .
Scientific Research Applications
Trimebutine maleate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Peppermint Oil: Used as an antispasmodic agent for gastrointestinal disorders.
Hyoscyamine: An anticholinergic agent used to treat various gastrointestinal conditions.
Dicyclomine: Another anticholinergic agent used for irritable bowel syndrome.
Uniqueness
Trimebutine maleate is unique due to its combined antimuscarinic and weak mu opioid agonist effects, which provide a dual mechanism of action for regulating gastrointestinal motility and relieving pain . Unlike other antispasmodics, it does not significantly alter normal gastrointestinal motility .
Properties
CAS No. |
34140-59-5 |
---|---|
Molecular Formula |
C22H29NO5.C4H4O4 C26H33NO9 |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
but-2-enedioic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H29NO5.C4H4O4/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;5-3(6)1-2-4(7)8/h8-14H,7,15H2,1-6H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
FSRLGULMGJGKGI-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)[NH+](C)C.C(=CC(=O)[O-])C(=O)O |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
58997-91-4 58997-92-5 34140-59-5 |
|
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Debridat Maleate Salt, Trimebutine Maleate, Trimebutine Modulon Polibutin Salt, Trimebutine Maleate TM 906 TM-906 TM906 Transacalm Trimebutine Trimebutine Maleate Trimebutine Maleate Salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trimebutine maleate interact with the gastrointestinal tract to exert its effects?
A1: this compound exhibits a unique dual action on gastrointestinal motility. It acts on the enkephalinergic system, demonstrating both opioid agonist and antagonist properties depending on the specific receptors and location within the GI tract. [, ] This complex interaction allows this compound to normalize gastrointestinal motility, addressing both hypo- and hypermotility disorders. [] Research in conscious dogs has shown that this compound can both suppress and accelerate gastrointestinal motility depending on the digestive state and the specific segment of the GI tract. []
Q2: What evidence supports the efficacy of this compound in treating functional dyspepsia (FD)?
A2: Studies demonstrate that this compound effectively improves gastric receptive relaxation function in patients with functional dyspepsia (FD). [] Clinical trials have shown its efficacy in relieving FD symptoms like bloating, abdominal pain, and early satiety. [, ] Additionally, studies suggest that combining this compound with other medications, such as Simo decoction, [] may further enhance its effectiveness in treating postoperative gastrointestinal dysfunction.
Q3: How does this compound compare to other medications in treating irritable bowel syndrome (IBS)?
A3: Clinical trials suggest that this compound, when combined with other treatments like Bifid Triple Viable, demonstrates superior efficacy compared to this compound alone in treating irritable bowel syndrome (IBS). [] This combination therapy exhibits a higher total effective rate and a significant improvement in symptoms. [, ] Moreover, research indicates that this compound combined with Bifid Triple Viable might be more effective than this compound alone in reducing abdominal distension and diarrhea. []
Q4: Has the efficacy of this compound been studied in specific subtypes of IBS, such as diarrhea-predominant IBS (IBS-D)?
A4: Yes, this compound has shown promising results in treating IBS-D. Research indicates that combining this compound with Medilac-S improves symptoms and reduces recurrence rates in patients with IBS-D compared to either treatment alone. [] Similarly, this compound combined with montmorillonite powder demonstrates significant synergistic effects in treating IBS-D. []
Q5: What is known about the pharmacokinetics of this compound?
A5: Research on the pharmacokinetic profile of this compound sustained-release tablets in healthy Chinese young men revealed key parameters like Tmax (4.0±0.9 h), Cmax (545.0±232.9) μg/L, and t1/2 (3.6±1.1 h). [] These parameters are similar to other formulations of this compound. [] Furthermore, studies show a significant correlation between the in vitro dissolution and in vivo absorption of this compound sustained-release tablets, indicating consistent drug release. []
Q6: Have there been efforts to develop formulations that enhance the delivery and bioavailability of this compound?
A6: Yes, researchers have developed controlled-release formulations of this compound. These formulations utilize specific excipients like butylated hydroxyanisole, cetanol, and attapulgite to control the drug's disintegration and dissolution, resulting in a more sustained release profile. [, ] Animal and human pharmacokinetic studies on these controlled-release formulations demonstrate reduced individual variability and prolonged drug release. [, ] Additionally, a this compound suppository has been developed, aiming to improve bioavailability by bypassing the first-pass metabolism in the liver. []
Q7: What analytical techniques are commonly employed to quantify this compound in biological samples?
A7: High-performance capillary electrophoresis (HPCE) has been successfully used to determine this compound concentrations in rat plasma. [, ] This method offers high sensitivity and accuracy, making it suitable for pharmacokinetic studies. [, ] Furthermore, a gradient liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of this compound and its two major metabolites in human plasma. [] This method utilizes protein precipitation followed by reverse-phase HPLC separation and offers a rapid and sensitive way to analyze this compound and its metabolites in biological samples. []
Q8: What methods are used to ensure the quality and consistency of this compound formulations?
A8: Quality control measures for this compound dispersible tablets include UV spectrophotometry for determining this compound concentration and HPLC for analyzing related substances. [] These methods, alongside assessments of dispersal uniformity, disintegration time, and dissolution rate according to established pharmacopoeial standards, ensure the quality and consistency of the formulation. [] Furthermore, researchers have developed and validated RP-HPLC methods for analyzing related impurities in this compound raw material and assaying its components in preparations, ensuring quality control throughout the manufacturing process. []
Q9: What are some potential areas of future research for this compound?
A9: Further research could explore the precise mechanisms underlying the dual action of this compound on gastrointestinal motility. [, ] Additionally, investigating the long-term effects and safety profile of this compound, particularly in specific patient populations like the elderly, could provide valuable insights. [] Developing novel drug delivery systems, such as targeted nanoparticles, to enhance the efficacy and minimize potential side effects of this compound is another promising area for future research.
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